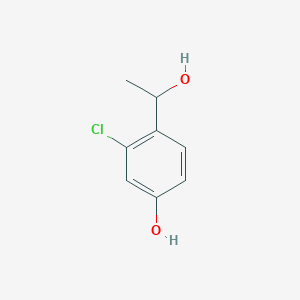
3-Chloro-4-(1-hydroxyethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-(1-hydroxyethyl)phenol is an organic compound with the molecular formula C8H9ClO2 It is a chlorinated phenol derivative, characterized by the presence of a chlorine atom at the third position and a hydroxyethyl group at the fourth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(1-hydroxyethyl)phenol can be achieved through several methods. One common approach involves the chlorination of 4-(1-hydroxyethyl)phenol. This reaction typically requires the use of chlorine gas or a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions to ensure selective chlorination at the desired position.
Another method involves the use of a Suzuki–Miyaura coupling reaction, where a boron reagent is used to introduce the chlorine atom at the desired position on the phenol ring. This reaction is catalyzed by palladium and requires specific conditions to achieve high yields .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. These processes are optimized for efficiency and yield, using advanced techniques to control reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems helps in achieving consistent product quality and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(1-hydroxyethyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a different functional group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic aromatic substitution reactions typically require strong nucleophiles and elevated temperatures to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 3-chloro-4-(1-oxoethyl)phenol, while nucleophilic substitution of the chlorine atom can produce various substituted phenols.
Scientific Research Applications
3-Chloro-4-(1-hydroxyethyl)phenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activity, including antimicrobial and antioxidant properties. Researchers investigate its interactions with biological molecules to understand its mechanism of action.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(1-hydroxyethyl)phenol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can affect the compound’s binding affinity and specificity for its targets.
In nucleophilic aromatic substitution reactions, the chlorine atom is replaced by a nucleophile, forming a Meisenheimer complex as an intermediate. This mechanism is characterized by the addition of the nucleophile to the aromatic ring, followed by the elimination of the chlorine atom .
Comparison with Similar Compounds
3-Chloro-4-(1-hydroxyethyl)phenol can be compared with other chlorinated phenols and hydroxyethyl-substituted phenols:
3-Chloro-4-hydroxyphenol: Lacks the hydroxyethyl group, resulting in different chemical properties and reactivity.
4-(1-Hydroxyethyl)phenol: Lacks the chlorine atom, affecting its reactivity in substitution reactions.
3-Chloro-4-(2-hydroxyethyl)phenol: Similar structure but with the hydroxyethyl group at a different position, leading to variations in its chemical behavior.
Properties
Molecular Formula |
C8H9ClO2 |
|---|---|
Molecular Weight |
172.61 g/mol |
IUPAC Name |
3-chloro-4-(1-hydroxyethyl)phenol |
InChI |
InChI=1S/C8H9ClO2/c1-5(10)7-3-2-6(11)4-8(7)9/h2-5,10-11H,1H3 |
InChI Key |
JNRWILIWNKRJJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=C(C=C1)O)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















